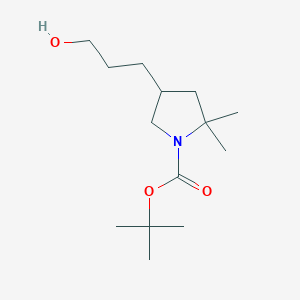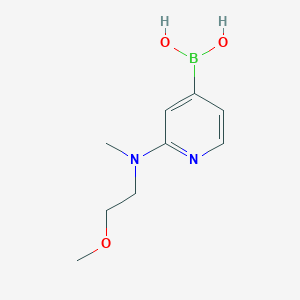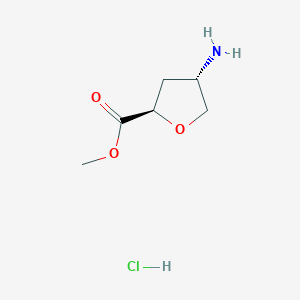
Potassium (R)-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ®-3-hydroxybutanoate is a potassium salt of ®-3-hydroxybutanoic acid, a naturally occurring compound in the human body It is a key intermediate in the metabolism of fatty acids and is involved in the production of ketone bodies during periods of low carbohydrate intake or fasting
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium ®-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ®-3-hydroxybutanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or evaporation of the solvent.
Industrial Production Methods: In industrial settings, the production of Potassium ®-3-hydroxybutanoate often involves the fermentation of glucose or other carbohydrates by specific strains of bacteria. The resulting ®-3-hydroxybutanoic acid is then neutralized with potassium hydroxide to form the potassium salt. This method is advantageous due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Potassium ®-3-hydroxybutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium ®-3-hydroxybutanoate can be oxidized to acetoacetate using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to ®-1,3-butanediol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides to form various derivatives.
Major Products Formed:
Oxidation: Acetoacetate
Reduction: ®-1,3-butanediol
Substitution: Various substituted butanoates
Aplicaciones Científicas De Investigación
Potassium ®-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects in conditions such as epilepsy, Alzheimer’s disease, and metabolic disorders.
Industry: Potassium ®-3-hydroxybutanoate is used in the production of biodegradable plastics and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of Potassium ®-3-hydroxybutanoate involves its conversion to ®-3-hydroxybutanoic acid in the body. This acid is then metabolized to acetoacetate and beta-hydroxybutyrate, which serve as alternative energy sources during periods of low carbohydrate intake. The compound interacts with various enzymes and transporters involved in ketone body metabolism, influencing energy production and cellular functions.
Comparación Con Compuestos Similares
Potassium ®-3-hydroxybutanoate is unique compared to other similar compounds due to its specific stereochemistry and metabolic role. Similar compounds include:
Sodium ®-3-hydroxybutanoate: Similar in structure but with sodium instead of potassium.
Potassium (S)-3-hydroxybutanoate: The enantiomer of Potassium ®-3-hydroxybutanoate.
Potassium acetoacetate: Another ketone body salt with different metabolic pathways.
Potassium ®-3-hydroxybutanoate stands out due to its specific interactions with metabolic enzymes and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C4H7KO3 |
|---|---|
Peso molecular |
142.19 g/mol |
Nombre IUPAC |
potassium;(3R)-3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |
Clave InChI |
CINYGFCEISABSR-AENDTGMFSA-M |
SMILES isomérico |
C[C@H](CC(=O)[O-])O.[K+] |
SMILES canónico |
CC(CC(=O)[O-])O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)


![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)




![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
![1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)
![2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one](/img/structure/B13901013.png)

